molecular formula C19H22N2O2 B11168907 N-benzyl-4-(butanoylamino)-N-methylbenzamide

N-benzyl-4-(butanoylamino)-N-methylbenzamide

Cat. No.: B11168907
M. Wt: 310.4 g/mol
InChI Key: DBBKQQWKQHQMOW-UHFFFAOYSA-N
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Description

N-benzyl-4-(butanoylamino)-N-methylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry and material science. This compound, in particular, is characterized by the presence of a benzyl group, a butanoylamino group, and a methyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(butanoylamino)-N-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine (such as methylamine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Butanoylamino Group: The next step involves the introduction of the butanoylamino group through an acylation reaction. This can be achieved by reacting the benzamide core with butanoyl chloride in the presence of a base like triethylamine.

    Benzylation: The final step involves the benzylation of the amide nitrogen using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(butanoylamino)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-benzyl-4-(butanoylamino)-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-(butanoylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(butanoylamino)-N-methylbenzamide is unique due to the presence of the butanoylamino group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other benzamide derivatives.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-benzyl-4-(butanoylamino)-N-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-7-18(22)20-17-12-10-16(11-13-17)19(23)21(2)14-15-8-5-4-6-9-15/h4-6,8-13H,3,7,14H2,1-2H3,(H,20,22)

InChI Key

DBBKQQWKQHQMOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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